![molecular formula C11H10N2O2S B1522590 1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-69-9](/img/structure/B1522590.png)
1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O2S . It has a molecular weight of 234.28 . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O2S/c14-10(15)7-5-13(6-7)11-12-8-3-1-2-4-9(8)16-11/h1-4,7H,5-6H2,(H,14,15) .Scientific Research Applications
Synthesis and Antimicrobial Activity
A number of studies have synthesized derivatives of benzothiazole and azetidine compounds, demonstrating their antimicrobial properties. For example, Patel et al. (2011) synthesized pyridine derivatives involving 2-amino substituted benzothiazoles, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Al-Sultani and Al-lami (2021) prepared aza-beta lactam and tetrazole derivatives from 2aminobenzothiazole, which exhibited antibacterial activity (Al-Sultani & Al-lami, 2021).
Biological Activity Beyond Antimicrobial Properties
The research by Lanman et al. (2011) discovered a potent S1P1 agonist with minimal activity at S1P3, indicating the compound's potential in modulating immune responses and providing therapeutic benefits in conditions like multiple sclerosis (Lanman et al., 2011).
Role in Ion Transport and Protein Synthesis
The study by Pitman et al. (1977) explored the effect of azetidine-2-carboxylic acid on ion uptake and release in barley roots, revealing insights into the relationship between protein synthesis and ion transport, which has implications for understanding plant physiology and potentially for developing agricultural technologies (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Anticancer and Genetic Influence
Research involving benzothiazole derivatives has also delved into anticancer activities and genetic influences. For instance, the chemistry of ring-substituted 4-(benzothiazol-2-yl)phenylnitrenium ions from antitumor 2-(4-aminophenyl)benzothiazoles suggests their role in cellular damage and potential as antitumor agents, highlighting the importance of metabolic activation in their effectiveness (Zhang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)7-5-13(6-7)11-12-8-3-1-2-4-9(8)16-11/h1-4,7H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDFJKGYQREOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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